Cas no 435345-27-0 (2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1))

2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) structure
435345-27-0 structure
Product Name:2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1)
CAS No:435345-27-0
MF:C14H21NO2
MW:235.32204413414
CID:332768
PubChem ID:748680
Update Time:2025-10-29

2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1)
    • (5,9-DIHYDRO-6,8-DIOXA-BENZOCYCLOHEPTEN-7-YLMETHYL)-ISOBUTYL-AMINE
    • 435345-27-0
    • Oprea1_105591
    • N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-2-methylpropan-1-amine
    • HMS1681H20
    • 376380-74-4
    • CHEMBL2220836
    • N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-methylpropan-1-amine
    • N-(1,5-DIHYDRO-2,4-BENZODIOXEPIN-3-YLMETHYL)-N-ISOBUTYLAMINE
    • CCG-17826
    • AKOS000300419
    • Oprea1_437294
    • Inchi: 1S/C14H21NO2/c1-11(2)7-15-8-14-16-9-12-5-3-4-6-13(12)10-17-14/h3-6,11,14-15H,7-10H2,1-2H3
    • InChI Key: ZEKYUNSJZVNFLX-UHFFFAOYSA-N
    • SMILES: O1CC2C=CC=CC=2COC1CNCC(C)C

Computed Properties

  • Exact Mass: 235.15700
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • PSA: 30.49000
  • LogP: 2.69600

2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) Security Information

  • HazardClass:IRRITANT

2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) Pricemore >>

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Additional information on 2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1)

Comprehensive Overview of 2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) (CAS No. 435345-27-0)

The compound 2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1), identified by its CAS No. 435345-27-0, is a specialized chemical entity with a unique molecular structure. This compound belongs to the benzodioxepin class, which is known for its diverse applications in pharmaceutical and biochemical research. The presence of the methanamine moiety and the hydrochloride salt form enhances its solubility and stability, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for structurally complex molecules like 2,4-Benzodioxepin-3-methanamine has surged due to their potential in drug discovery. Researchers are particularly intrigued by its 1,5-dihydro configuration, which may contribute to unique binding interactions with biological targets. The compound's N-(2-methylpropyl) side chain further adds to its versatility, allowing for modifications that could optimize pharmacokinetic properties. This has led to increased searches for "benzodioxepin derivatives" and "CAS 435345-27-0 applications" in scientific databases.

The pharmacological potential of 2,4-Benzodioxepin-3-methanamine hydrochloride is a hot topic in academic circles. With the rise of AI-driven drug discovery, this compound has been flagged in computational studies for its structural features that align with GPCR-targeting molecules. Questions like "How does 2,4-Benzodioxepin-3-methanamine interact with neural receptors?" or "What are the synthetic routes for CAS 435345-27-0?" are frequently encountered in search queries, reflecting the compound's relevance in neuroscience and synthetic chemistry.

From a synthetic chemistry perspective, the hydrochloride (1:1) form of this compound offers advantages in purification and handling. Its crystalline nature ensures consistent quality, a critical factor for researchers investigating "benzodioxepin-based scaffolds" for medicinal chemistry. The compound's CAS No. 435345-27-0 is often cross-referenced in patents and publications focusing on central nervous system (CNS) drug candidates, further highlighting its importance.

Environmental and safety considerations are also part of the discourse surrounding 2,4-Benzodioxepin-3-methanamine hydrochloride. While not classified as hazardous, its handling requires standard laboratory precautions. Searches for "CAS 435345-27-0 safety data" or "benzodioxepin stability" indicate user interest in its practical use. The compound's compatibility with green chemistry principles is another area of exploration, aligning with global trends toward sustainable research practices.

In summary, 2,4-Benzodioxepin-3-methanamine,1,5-dihydro-N-(2-methylpropyl)-, hydrochloride (1:1) (CAS No. 435345-27-0) represents a compelling case study in modern chemical research. Its structural complexity, combined with its potential applications in drug discovery and neuroscience, ensures its continued relevance. As AI and machine learning transform chemical research, compounds like this will likely remain at the forefront of scientific inquiry, answering critical questions about molecular design and therapeutic potential.

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